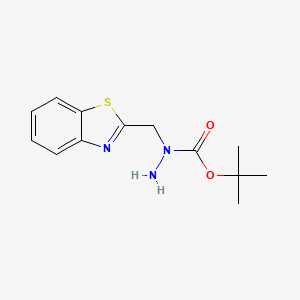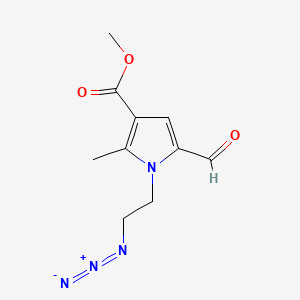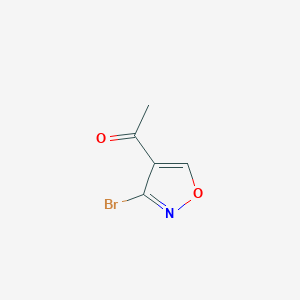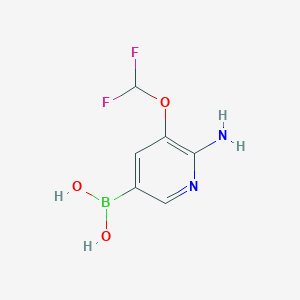
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, including catalysis, organic synthesis, and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-ol with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in organic synthesis and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-butyn-2-amine:
2-Methyl-3-butyn-2-ol:
Uniqueness
Methyl(2-methylbut-3-yn-2-yl)amine hydrochloride stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrochloride salt form also enhances its stability and solubility, making it more suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C6H12ClN |
|---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
N,2-dimethylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-6(2,3)7-4;/h1,7H,2-4H3;1H |
InChI-Schlüssel |
PHYDLYUIAXEOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)

![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)

amine hydrochloride](/img/structure/B13454043.png)



